molecular formula C46H46N2O23 B131839 Calcein AM CAS No. 148504-34-1

Calcein AM

Cat. No. B131839
M. Wt: 994.9 g/mol
InChI Key: BQRGNLJZBFXNCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcein acetoxymethyl ester (Calcein/AM) is a fluorescent dye that is widely used in various biological and medical studies. It is a non-fluorescent, cell-permeant compound that, once inside the cell, is converted by intracellular esterases into calcein, a fluorescent form that is retained within the cytosol of viable cells . Calcein/AM has been utilized in microscopy and fluorometry to provide morphological and functional information about cells . It has also been shown to have cytotoxic activity against various human tumor cell lines and primary cultures derived from solid and hematological human tumors .

Synthesis Analysis

The synthesis of Calcein/AM is not directly discussed in the provided papers. However, it is implied that the compound is readily synthesized and used for various assays, including cytotoxicity assays and studies on cellular oxidative activity .

Molecular Structure Analysis

The molecular structure of Calcein/AM allows it to be a cell-permeant compound. Once inside the cell, it is hydrolyzed by esterases to produce calcein, which is anionic and fluorescent. This property is crucial for its retention within the cell and its function as a fluorescent marker .

Chemical Reactions Analysis

Calcein/AM undergoes esterase-dependent hydrolysis within the cell, leading to the formation of calcein, which is responsible for the fluorescence observed in viability assays. The reaction is sensitive to the intracellular redox state, and the AM form of calcein is a sensitive tool for detecting intracellular reactive oxygen species (ROS) generation .

Physical and Chemical Properties Analysis

Calcein/AM is sensitive to oxidation, and its fluorescence can be quenched by chelation with labile iron, which is used to estimate the intracellular 'labile iron pool' (LIP). However, it has been noted that the calcein-AM method may not capture lysosomal low-mass iron, potentially underestimating the total cellular labile iron . Additionally, Calcein/AM's interaction with DNA has been studied, showing that it can bind to DNA via intercalation, which has implications for its use in loop-mediated isothermal amplification (LAMP) reactions .

Relevant Case Studies

Calcein/AM has been used in a variety of case studies, including the assessment of cytotoxicity in primary cultures of human hematological and solid tumors, where it showed substantial activity against solid tumors . It has also been used to study the mechanism of calcein-induced cytotoxicity, indicating that it may interfere with both mitochondrial and nuclear DNA . In the context of apoptosis, calcein/AM induced a strong apoptotic response in U-937 GTB lymphoma cells . Furthermore, the interaction of calcein with calcium carbonate has implications for biomineralization studies, as it affects the structure and morphology of calcite and aragonite .

Scientific Research Applications

  • Cell Viability and Drug Sensitivity : Calcein AM is utilized in cell viability assays. It has been shown to enhance the antitumor effects of drugs like doxorubicin in non-small cell lung cancer by regulating specific cellular pathways (Lv et al., 2017).

  • Influence on Biological Features : The impact of calcein on biological features, such as abundance and diversity in marine microorganisms like foraminifera, has been studied, highlighting the potential of calcein in ecological research (Li et al., 2020).

  • Artifacts in Fluorescence Measurements : Research has shown that calcein AM can interact with various cellular treatments, affecting fluorescence and necessitating careful control in experiments (Miles et al., 2015).

  • Effect on Cellular Processes : Studies have indicated that light-activated calcein can impact cellular processes like synaptic vesicle fusion, by reducing the number of vesicles released from cells (Miller et al., 2017).

  • Growth Studies : Calcein has been effectively used as a chemical marker to estimate growth rate variation in marine species, such as the stalked barnacle, proving valuable in ecological and biological studies (Jacinto et al., 2015).

  • Endosomal Escape and Nanomedicine : Calcein release assays are used to analyze the performance of nanocarriers in overcoming endosomal entrapment, thus playing a crucial role in the development of nanomedicines (Hausig-Punke et al., 2022).

  • Fisheries Management : In fisheries research, calcein has been evaluated for its efficacy as a marking agent, providing important data for management strategies (Davis & Honeyfield, 2020).

Safety And Hazards

According to the safety data sheet, there are no known significant effects or critical hazards associated with eye contact, inhalation, skin contact, or ingestion of Calcein AM .

Future Directions

Calcein AM has been proposed as a sensitive tool for intracellular ROS generation in living cells with useful applications for real-time imaging in confocal microscopy . It has also been suggested that the calcein release assay could be used by more research groups to create a database for more efficient cross-correlations between nanocarriers .

properties

IUPAC Name

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[[3',6'-diacetyloxy-7'-[[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]methyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H46N2O23/c1-25(49)60-21-64-41(55)17-47(18-42(56)65-22-61-26(2)50)15-31-11-35-39(13-37(31)68-29(5)53)70-40-14-38(69-30(6)54)32(12-36(40)46(35)34-10-8-7-9-33(34)45(59)71-46)16-48(19-43(57)66-23-62-27(3)51)20-44(58)67-24-63-28(4)52/h7-14H,15-24H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRGNLJZBFXNCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)CN(CC1=CC2=C(C=C1OC(=O)C)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)OC(=O)C)CN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H46N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043565
Record name Calcein AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

994.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calcein AM

CAS RN

148504-34-1
Record name Calcein AM
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148504-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calcein AM
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148504341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcein AM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63,000
Citations
J Uggeri, R Gatti, S Belletti, R Scandroglio… - Histochemistry and cell …, 2000 - Springer
… Comparative tests showed that calcein-AM sensitivity to oxidation is … We propose calcein-AM as a sensitive tool for intracellular … Here we show that calcein-AM is endowed with all the …
Number of citations: 97 link.springer.com
D Bratosin, L Mitrofan, C Palii… - Cytometry Part A: the …, 2005 - Wiley Online Library
… use of acetoxymethyl ester of calcein (calcein-AM), a fluorescein … However, to our knowledge, the calcein-AM assay has not … calcein-AM assay could be used to determine RBC viability. …
Number of citations: 277 onlinelibrary.wiley.com
XM Wang, PI Terasaki, GW Rankin Jr, D Chia… - Human immunology, 1993 - Elsevier
… the use of the Tarasaki tray and calcein AM vital dye. The number of … The calcein AM dye used to stain the living cells was shown … Dilutions of targets stained by calcein AM had a linear …
Number of citations: 209 www.sciencedirect.com
M Tenopoulou, T Kurz, PT Doulias, D Galaris… - Biochemical …, 2007 - portlandpress.com
… The calcein-AM (calcein-acetoxymethyl ester) method is a … Even if some calcein-AM may escape cytosolic esterases and enter … In the present study we show that the calcein-AM method …
Number of citations: 148 portlandpress.com
O Legrand, G Simonin, JY Perrot… - Blood, The Journal …, 1998 - ashpublications.org
… calcein-AM uptake (r = .96, P < .0001). In light of the high correlations for both proteins, we tested calcein-AM … and the modulatory effect of cyclosporin A on calcein-AM uptake (r = .83,P …
Number of citations: 269 ashpublications.org
P Decherchi, P Cochard, P Gauthier - Journal of neuroscience methods, 1997 - Elsevier
… calcein-AM and ethidium homodimer, which stain, respectively, living and dead cells. In control or cryopreserved nerves, staining with calcein-AM … Thus, the combination of calcein-AM/…
Number of citations: 99 www.sciencedirect.com
F Tiberghien, F Loor - Anti-cancer drugs, 1996 - journals.lww.com
… While traversing the cell plasma membrane, calcein-AM may be effluxed by Pgp molecules … calceinAM uptake in MDR cells and emergence of calceinspecific fluorescence. Calcein-AM …
Number of citations: 232 journals.lww.com
R Gatti, S Belletti, G Orlandini… - … of Histochemistry & …, 1998 - journals.sagepub.com
… According to our experimental protocol, we added calcein-AM to the culture medium and the entire cell population in the field became appreciable within 10 min (Figure 1B). A …
Number of citations: 148 journals.sagepub.com
B Jonsson, G Liminga, K Csoka, H Fridborg… - European Journal of …, 1996 - Elsevier
The aim of this study was to determine the in vitro cytotoxicity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures derived from solid and haematological human tumours. …
Number of citations: 48 www.sciencedirect.com
F Braut-Boucher, J Pichon, P Rat, M Adolphe… - Journal of …, 1995 - Elsevier
… using the cytoplasmic fluorescent dye, calcein AM. The procedure involves three steps: the labeling of lymphocytes with an adequate concentration of calcein AM (20 PM) during a short …
Number of citations: 170 www.sciencedirect.com

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